molecular formula C8H9Cl2NO2S B2642939 2,5-Dichloro-3,6-dimethylbenzene-1-sulfonamide CAS No. 854860-92-7

2,5-Dichloro-3,6-dimethylbenzene-1-sulfonamide

Cat. No.: B2642939
CAS No.: 854860-92-7
M. Wt: 254.13
InChI Key: ZMCILCWXJRGQND-UHFFFAOYSA-N
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Description

2,5-Dichloro-3,6-dimethylbenzene-1-sulfonamide is an organic compound with the molecular formula C8H9Cl2NO2S It is a sulfonamide derivative, characterized by the presence of two chlorine atoms and two methyl groups attached to a benzene ring, along with a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-3,6-dimethylbenzene-1-sulfonamide typically involves the sulfonation of 2,5-dichloro-3,6-dimethylbenzene. The reaction is carried out by treating the benzene derivative with chlorosulfonic acid, followed by the addition of ammonia to form the sulfonamide group. The reaction conditions generally include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichloro-3,6-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.

    Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydroxide or primary amines are commonly used, with reactions typically carried out in polar solvents at elevated temperatures.

    Oxidation Reactions: Strong oxidizing agents, such as potassium permanganate or chromium trioxide, are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products Formed:

    Substitution Reactions: Products include hydroxylated or aminated derivatives of the original compound.

    Oxidation Reactions: Products include carboxylic acids or aldehydes.

    Reduction Reactions: Products include primary amines.

Scientific Research Applications

2,5-Dichloro-3,6-dimethylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-3,6-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

    2,5-Dichloro-1,3-dimethylbenzene: Similar structure but lacks the sulfonamide group.

    N-tert-Butyl-2,5-dichloro-3,6-dimethylbenzene-1-sulfonamide: Contains an additional tert-butyl group, which may alter its chemical properties and applications.

Uniqueness: 2,5-Dichloro-3,6-dimethylbenzene-1-sulfonamide is unique due to the presence of both chlorine atoms and a sulfonamide group, which confer distinct chemical reactivity and potential biological activity. Its specific combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,5-dichloro-3,6-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2NO2S/c1-4-3-6(9)5(2)8(7(4)10)14(11,12)13/h3H,1-2H3,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMCILCWXJRGQND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1Cl)S(=O)(=O)N)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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